molecular formula C9H18O6 B14235187 2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose CAS No. 492462-53-0

2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose

Cat. No.: B14235187
CAS No.: 492462-53-0
M. Wt: 222.24 g/mol
InChI Key: SKBYSIPQSYPKKK-NXRLNHOXSA-N
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Description

2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose is a chemical compound that belongs to the class of carbohydrates. It is a derivative of talopyranose, which is a six-membered ring sugar. This compound is characterized by the presence of two methyl groups at the 2 and 3 positions, and a methoxy group at the 3 position on the alpha-D-talopyranose ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose typically involves the methylation of alpha-D-talopyranose. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halide or thiol derivatives.

Scientific Research Applications

2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. The presence of methyl and methoxy groups can influence its binding affinity and specificity towards these molecular targets, thereby modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl alpha-D-mannopyranoside: A similar compound with a methyl group at the anomeric position of mannopyranose.

    Methyl alpha-D-galactopyranoside: Another similar compound with a methyl group at the anomeric position of galactopyranose.

Uniqueness

2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose is unique due to the presence of two methyl groups at the 2 and 3 positions and a methoxy group at the 3 position on the alpha-D-talopyranose ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

492462-53-0

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)-4-methoxy-3,4-dimethyloxane-2,3,5-triol

InChI

InChI=1S/C9H18O6/c1-8(13)7(12)15-5(4-10)6(11)9(8,2)14-3/h5-7,10-13H,4H2,1-3H3/t5-,6+,7+,8-,9+/m1/s1

InChI Key

SKBYSIPQSYPKKK-NXRLNHOXSA-N

Isomeric SMILES

C[C@@]1([C@H]([C@H](O[C@@H]([C@@]1(C)O)O)CO)O)OC

Canonical SMILES

CC1(C(C(OC(C1(C)O)O)CO)O)OC

Origin of Product

United States

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